molecular formula C11H8BrN3O2 B8105713 N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

Cat. No.: B8105713
M. Wt: 294.10 g/mol
InChI Key: XDRLJTPDXUCUOJ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide is a chemical compound with the molecular formula C11H8BrN3O2 and a molecular weight of 294.10412 g/mol . This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a benzamide group at the 4th position.

Preparation Methods

The synthesis of N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide typically involves the bromination of a pyrimidine derivative followed by the introduction of the benzamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the benzamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide can be compared with other pyrimidine derivatives such as N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide and N-(5-chloro-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide. These compounds share similar structural features but differ in the halogen atom present at the 5th position of the pyrimidine ring.

Properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLJTPDXUCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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